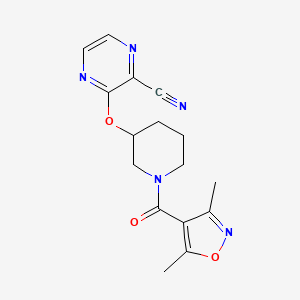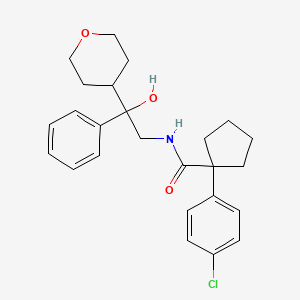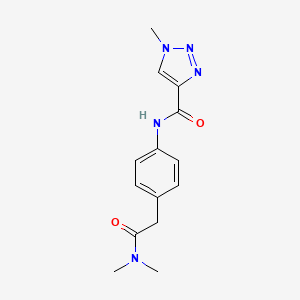
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a chemical compound that belongs to the class of urea-based herbicides. It is commonly known as fluazifop-P-butyl and is widely used in agriculture to control the growth of weeds in crops. This compound has gained significant attention due to its effectiveness in managing weed growth and its low toxicity to non-target organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure : Urea derivatives are synthesized for various purposes, including the study of their structural properties and biological activities. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of urea derivatives in medicinal chemistry and drug discovery (Ling et al., 2008).
Material Science and Chemistry : Urea derivatives are utilized in material science for the self-assembly of molecular devices and the study of their photoisomerization properties. This application is significant for developing advanced materials with controllable properties (J. Lock et al., 2004).
Catalysis and Chemical Reactions : In catalysis, urea derivatives have been used to facilitate various chemical reactions. For example, they play a role in the oxidative carbonylation of amino moieties to produce ureas, oxamides, and other valuable chemical products, demonstrating the versatility of urea derivatives in synthetic chemistry (Mancuso et al., 2015).
Biological Activities : Beyond their structural and chemical applications, urea derivatives are also explored for their biological activities. This includes the synthesis of diaryl urea derivatives designed and synthesized for their antiproliferative activity against various cancer cell lines, highlighting the potential of urea derivatives in the development of new anticancer agents (Jian Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-4-12-23-16-9-7-15(8-10-16)20-18(22)19-11-5-6-17-13-14(2)21-24-17/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZXCGODVKBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)


![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)
